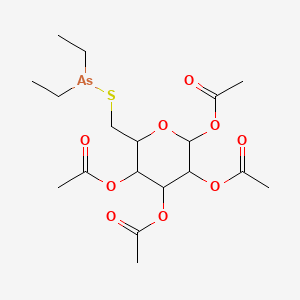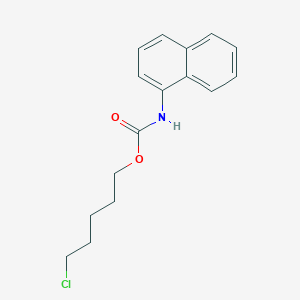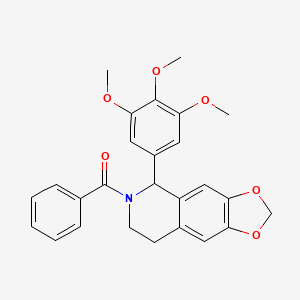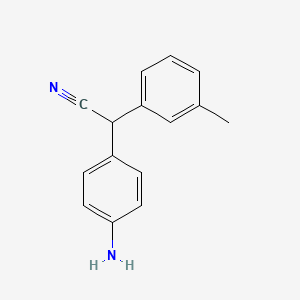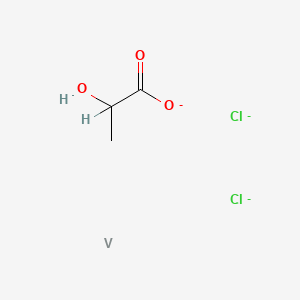
Vanadium dichlorolactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanadium dichlorolactate is a coordination compound that involves vanadium, a transition metal, and dichlorolactate, an organic ligand Vanadium compounds are known for their diverse oxidation states and catalytic properties, making them valuable in various chemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of vanadium dichlorolactate typically involves the reaction of vanadium precursors with dichlorolactate ligands under controlled conditions. One common method is the reaction of vanadium pentoxide (V₂O₅) with dichloroacetic acid in the presence of a reducing agent. The reaction is carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using vanadium salts and dichloroacetic acid. The process requires precise control of temperature, pressure, and pH to optimize yield and purity. Advanced techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Vanadium dichlorolactate undergoes various chemical reactions, including:
Oxidation: Vanadium in the compound can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents like zinc or hydrazine.
Substitution: Ligands in the compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as zinc and hydrazine are frequently used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) oxides, while reduction can produce vanadium(III) or vanadium(IV) complexes.
Applications De Recherche Scientifique
Vanadium dichlorolactate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a model for biological vanadium complexes.
Medicine: Research is ongoing into its potential as an antidiabetic agent and its effects on cancer cells.
Industry: It is used in the production of specialty chemicals and materials due to its catalytic properties.
Mécanisme D'action
The mechanism of action of vanadium dichlorolactate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzymes like protein tyrosine phosphatases, which play a role in cellular signaling pathways. This inhibition can modulate various biological processes, including glucose metabolism and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vanadyl sulfate: Another vanadium compound with antidiabetic properties.
Vanadium pentoxide: Used as a catalyst in industrial processes.
Vanadium acetylacetonate: Known for its catalytic activity in organic synthesis.
Uniqueness
Vanadium dichlorolactate is unique due to its specific ligand environment, which can influence its reactivity and biological activity. The presence of dichlorolactate ligands can enhance its solubility and stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
102482-04-2 |
|---|---|
Formule moléculaire |
C3H5Cl2O3V-3 |
Poids moléculaire |
210.91 g/mol |
Nom IUPAC |
2-hydroxypropanoate;vanadium;dichloride |
InChI |
InChI=1S/C3H6O3.2ClH.V/c1-2(4)3(5)6;;;/h2,4H,1H3,(H,5,6);2*1H;/p-3 |
Clé InChI |
IPRDEABYQPZWTL-UHFFFAOYSA-K |
SMILES canonique |
CC(C(=O)[O-])O.[Cl-].[Cl-].[V] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


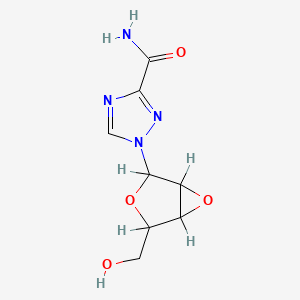
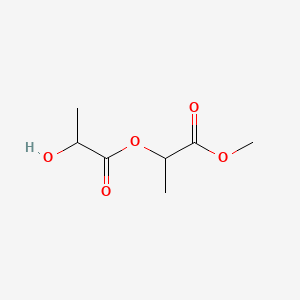

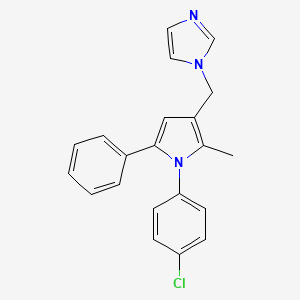
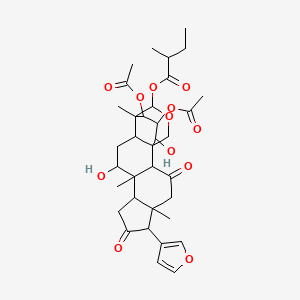
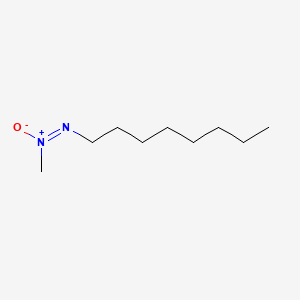
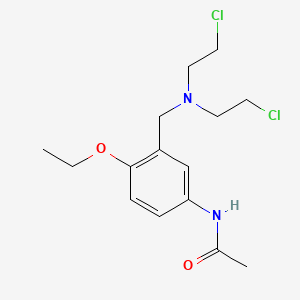
![N,N-Dipropyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine](/img/structure/B12796701.png)
